N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a quinoline derivative linked to a biphenyl carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with a biphenyl carboxylic acid derivative under amide bond formation conditions. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.
Reduction: The carbonyl group in the quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the biphenyl carboxamide structure can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: Another quinoline derivative with similar structural features but different biological activities.
4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: A compound with a quinoline moiety linked to a cilostazol derivative, known for its phosphodiesterase inhibition properties.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of a quinoline derivative and a biphenyl carboxamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21-13-10-18-14-19(11-12-20(18)24-21)23-22(26)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,11-12,14H,10,13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRMPWBEECLKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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